![molecular formula C8H8ClNS B3317640 5-Aminobenzo[b]thiophene Hydrochloride CAS No. 96803-46-2](/img/structure/B3317640.png)
5-Aminobenzo[b]thiophene Hydrochloride
Overview
Description
5-Aminobenzo[b]thiophene Hydrochloride is a heterocyclic organic compound with the chemical formula C8H8ClNS . It is a solid substance that should be stored at 2-8°C .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Aminobenzo[b]thiophene Hydrochloride, often involves heterocyclization of various substrates . For instance, a solution of 2-bromo alkynylbenzenes can react with sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular weight of 5-Aminobenzo[b]thiophene Hydrochloride is 185.67 g/mol . Its InChI code is 1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 .Physical And Chemical Properties Analysis
5-Aminobenzo[b]thiophene Hydrochloride is a solid substance with a molecular weight of 149.22 . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Anti-Inflammatory Agents
5-Aminobenzo[b]thiophene derivatives have been found to possess potent anti-inflammatory activity . They have been used as an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin or indomethacin, which often have adverse gastrointestinal effects .
Inhibitors of Cyclooxygenases (COXs)
The anti-inflammatory activity of 5-Aminobenzo[b]thiophene derivatives is due to the inhibition of cyclooxygenases (COXs), which catalyze the bioconversion of arachidonic acid to inflammatory prostaglandins (PGs) .
Selective Estrogen Receptor Modulators
Various substituted benzothiophenes, including 5-Aminobenzo[b]thiophene, are selective estrogen receptor modulators . One such compound, raloxifene, is used to treat osteoporosis .
Inhibitors of Serine Proteases
Some 5-Aminobenzo[b]thiophene derivatives inhibit serine proteases, such as thrombin , and factor Xa , and so have potential as anticoagulants.
Inhibitors of Cysteine Protease Cathepsin K
5-Aminobenzo[b]thiophene derivatives can inhibit the cysteine protease cathepsin K, providing a potential alternative route for treatment of osteoporosis .
Synthesis of Multisubstituted Benzothiophenes
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Safety and Hazards
properties
IUPAC Name |
1-benzothiophen-5-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5H,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJGTUTXHKGKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminobenzo[b]thiophene Hydrochloride | |
CAS RN |
96803-46-2 | |
Record name | 1-benzothiophen-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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